3,3-Dimethyl-4-phenylazetidin-2-one

Description

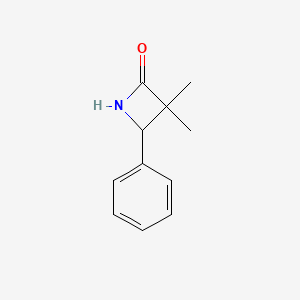

3,3-Dimethyl-4-phenylazetidin-2-one (CAS 7486-93-3) is a β-lactam derivative with a four-membered azetidinone ring. Its molecular formula is C₁₁H₁₃NO (molecular weight: 175.23 g/mol), featuring a phenyl group at position 4 and two methyl groups at position 3 of the azetidinone core . This compound is a key intermediate in medicinal chemistry, particularly in synthesizing antibiotics and enzyme inhibitors due to its strained β-lactam ring, which confers reactivity toward nucleophiles .

Properties

IUPAC Name |

3,3-dimethyl-4-phenylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)9(12-10(11)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURORIWFPNUAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC1=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373015 | |

| Record name | 3,3-dimethyl-4-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7486-93-3 | |

| Record name | 3,3-dimethyl-4-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-4-phenylazetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the azetidinone ring . The reaction conditions often include the use of acidic or basic catalysts and may require specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, yield, and safety. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-phenylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

Substitution: The azetidinone ring can undergo substitution reactions, particularly at the phenyl group, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted azetidinones .

Scientific Research Applications

Anticancer Applications

Research has shown that azetidinones, including 3,3-Dimethyl-4-phenylazetidin-2-one, can serve as effective agents in cancer therapy. The compound has been evaluated for its potential as a tubulin polymerization inhibitor, which is crucial in the development of chemotherapeutic agents.

Key Findings:

- Antiproliferative Activity: Studies indicate that azetidinones exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated potent activity against MCF-7 breast cancer cells by inhibiting cell migration and exhibiting anti-metastatic properties .

- Mechanism of Action: The mechanism involves interference with microtubule dynamics, which is essential for cell division. This disruption leads to apoptosis in cancer cells, making these compounds promising candidates for further development in oncology .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively. Research indicates that this compound exhibits notable activity against a range of bacteria and fungi.

Antimicrobial Efficacy:

- Bacterial Inhibition: Compounds derived from azetidinones have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

- Fungal Activity: The compound also exhibits antifungal properties against species such as Candida albicans, enhancing its utility in treating infections caused by resistant strains .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial applications, this compound has been investigated for its anti-inflammatory effects.

Research Insights:

- In Vivo Studies: Experimental models have shown that certain derivatives can reduce inflammation significantly. For instance, compounds similar to this compound have been tested for their ability to inhibit carrageenan-induced paw edema in rats, with results comparable to standard anti-inflammatory drugs like indomethacin .

- Mechanism of Action: The anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways such as NF-kB signaling .

Case Studies and Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) has provided insights into optimizing the pharmacological profiles of azetidinone derivatives.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The azetidinone ring is known for its ability to inhibit certain enzymes, such as β-lactamases, by forming a stable complex with the enzyme’s active site . This inhibition can disrupt bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound’s structure allows it to interact with various biological targets, making it a versatile molecule in drug design .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Fluorinated derivatives (e.g., 3,3-difluoro analog) exhibit higher logP values (~3.2), favoring membrane permeability .

- Polarity: Methoxy or amino substituents (e.g., 3-Amino-1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)azetidin-2-one) improve aqueous solubility via hydrogen bonding .

- Steric Effects : Bulky groups (e.g., benzyl in 1-benzyl derivatives) may hinder ring-opening reactions critical for β-lactam antibiotic activity .

Biological Activity

3,3-Dimethyl-4-phenylazetidin-2-one, a compound belonging to the azetidinone class, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique substitution pattern that contributes to its distinct physical and chemical properties. The azetidinone ring structure is significant for its biological interactions, particularly its ability to inhibit certain enzymes such as β-lactamases, which are crucial in antibiotic resistance mechanisms.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The presence of the phenyl group at the C-4 position enhances hydrophobic interactions, which may improve its binding affinity to bacterial targets .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

2. Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 breast cancer cells. The results suggest that it can induce cell death in a dose-dependent manner, with significant cytotoxicity observed at higher concentrations .

Table 2: Cytotoxic Effects on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) | Inhibition (%) |

|---|---|---|

| 2 | 90.56 | 9.44 |

| 5 | 83.14 | 16.86 |

| 10 | 75.28 | 24.72 |

| 50 | 50.00 | 50.00 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The azetidinone ring can form stable complexes with enzymes' active sites, inhibiting their function. This property is particularly relevant in the context of antibiotic development and cancer therapy .

Case Studies

Case Study: Anticancer Potential

A study investigated the effects of various azetidinone derivatives on MCF-7 cells, revealing that compounds structurally similar to this compound exhibited significant antiproliferative activity. The study utilized the MTT assay to measure cell viability and determined that these compounds could serve as potential leads in anticancer drug development .

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings showed that it effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its utility in treating resistant infections .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3,3-Dimethyl-4-phenylazetidin-2-one via cyclocondensation?

Cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide is a common method. Key parameters include temperature control (typically 80–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reactants. For example, yields up to 88% were achieved for structurally similar azetidinones by maintaining anhydrous conditions and using trans-selective catalysts . Characterization via melting point analysis (e.g., 188–189°C for 3a derivatives) and NMR spectroscopy is critical to confirm purity and regioselectivity.

Q. How can researchers verify the structural integrity of synthesized this compound?

Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~1.2–1.5 ppm) and phenyl protons (δ ~7.2–7.5 ppm).

- X-ray Diffraction (XRD) : Resolve stereochemistry (e.g., trans configurations observed in 3j derivatives) and bond angles .

- Melting Point Comparison : Cross-reference with literature values (e.g., 150–152°C for dichlorophenoxy analogs) to detect impurities .

Q. What are the common side reactions during azetidinone synthesis, and how can they be mitigated?

Side reactions include imine hydrolysis and β-lactam ring opening. Mitigation strategies:

- Use desiccants (e.g., molecular sieves) to prevent moisture-induced hydrolysis.

- Optimize reaction time (≤24 hrs) to avoid over-oxidation, as seen in analogous quinazolinone syntheses .

- Employ protective groups (e.g., phthalimide) for sensitive substituents .

Advanced Research Questions

Q. How do stereochemical outcomes (cis/trans) in this compound derivatives impact biological activity?

Stereochemistry influences binding affinity to biological targets. For example, trans configurations in azetidinones enhance rigidity, improving receptor selectivity. Methodological approaches:

- Chiral HPLC : Separate enantiomers for bioactivity assays.

- Docking Simulations : Compare cis/trans analogs' interactions with enzyme active sites (e.g., GABA receptors for benzodiazepine analogs) .

- Pharmacokinetic Studies : Assess metabolic stability differences using liver microsomes .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, DFT studies on benzothiazine derivatives validated regioselective alkylation at C4 .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in cyclocondensation) .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting melting points or spectral assignments)?

Follow a systematic protocol:

- Reproduce Experiments : Validate reaction conditions and purification steps (e.g., column chromatography vs. recrystallization).

- Cross-Lab Collaboration : Compare XRD data (e.g., C–C bond lengths in 3j analogs) to identify crystallographic discrepancies .

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., Pharmacopeial Forum standards for azetidinone derivatives) to establish consensus .

Q. What advanced techniques are used to study the compound’s interactions with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with DNA/proteins. For example, SPR revealed strong interactions between benzodiazepinone analogs and human serum albumin .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-DNA binding, as demonstrated in benzothiazine studies .

Methodological Resources

- Synthetic Protocols : Refer to cyclocondensation methods in and oxidation/reduction strategies in .

- Structural Analysis : Utilize PubChem’s crystallographic datasets () and UKAS/ISO-certified validation protocols ().

- Data Sharing : Adhere to open-data frameworks (e.g., European Open Science Cloud) for reproducibility, balancing transparency with ethical constraints ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.